(3-Chlorophenyl)(3-fluorophenyl)methanamine
Overview
Description
(3-Chlorophenyl)(3-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Properties
- A study by Арутюнян et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, investigating their antibacterial and antioxidant activities. They found that some compounds showed high antibacterial activity but were generally ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Alzheimer's Disease Treatment
- Kumar et al. (2013) studied 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with (3-Chlorophenyl)(3-fluorophenyl)methanamine structures, as potential treatments for Alzheimer's disease. These compounds showed inhibitory activities against acetylcholinesterase and selective MAO-B, suggesting therapeutic potential (Kumar et al., 2013).
Crystal Structure Analysis
- Kang et al. (2015) analyzed the crystal structure of nuarimol, a compound related to this compound. They provided insights into the geometry and interactions within the molecule, which is relevant for understanding the physical properties of similar compounds (Kang et al., 2015).
Cancer Research
- In cancer research, the synthesis and evaluation of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives, including this compound structures, were explored by Mphahlele et al. (2017). They assessed these compounds for cytotoxicity against MCF-7 and HeLa cells and their potential as inhibitors of epidermal growth factor receptor tyrosine kinase, indicating a role in cancer therapy (Mphahlele et al., 2017).
Anticonvulsant Agents
- Pandey & Srivastava (2011) synthesized a series of novel Schiff bases using 3-aminomethyl pyridine and found that some compounds, including those related to this compound, displayed significant anticonvulsant activity. This indicates potential use in treating seizures (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chlorophenyl)(3-fluorophenyl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOIFJSMYTKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.